molecular formula C9H12N2O2 B12534141 N-(4-Aminophenyl)-2-hydroxy-N-methylacetamide CAS No. 652140-04-0

N-(4-Aminophenyl)-2-hydroxy-N-methylacetamide

Cat. No.: B12534141
CAS No.: 652140-04-0
M. Wt: 180.20 g/mol
InChI Key: SLCRJADUBQJEOJ-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-2-hydroxy-N-methylacetamide (CAS 652140-04-0) is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. While specific research applications for this exact compound are not detailed in the available literature, its structure suggests potential as a building block or intermediate in organic synthesis and pharmaceutical research. The presence of both a primary aromatic amine group and a hydroxyacetamide moiety is a common feature in compounds with diverse biological activities. Researchers are exploring its potential utility in developing novel chemical entities. For handling and safety information, please consult the Safety Data Sheet.

Properties

CAS No.

652140-04-0

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

N-(4-aminophenyl)-2-hydroxy-N-methylacetamide

InChI

InChI=1S/C9H12N2O2/c1-11(9(13)6-12)8-4-2-7(10)3-5-8/h2-5,12H,6,10H2,1H3

InChI Key

SLCRJADUBQJEOJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)N)C(=O)CO

Origin of Product

United States

Preparation Methods

Step 1: Williamson Ether Synthesis

Reaction of p-hydroxyacetophenone with 2-chloro-2-methylpropionamide in N,N-dimethylacetamide (DMA) at 10–30°C for 1 hour forms 2-(4-acetophenoxy)-2-methylpropionamide. Alkaline reagents (NaOH/KOH) facilitate nucleophilic substitution, with yields exceeding 70% under optimized conditions.

Step 2: Smiles Rearrangement

The ether intermediate undergoes base-mediated Smiles rearrangement at 40–60°C in DMA, producing N-(4-acetylphenyl)-2-hydroxy-2-methylpropionamide. This step exploits the nucleophilic aromatic substitution mechanism, with reaction times varying from 0.5–12 hours depending on substituent electronics.

Step 3: Hydrolysis to Target Compound

Final hydrolysis using aqueous NaOH (70–100°C, 1 hour) cleaves the acetyl and methyl groups, yielding this compound. The process achieves an 87.6% yield in the final step, with a total isolated yield of 52.1% across all stages.

Table 1: Reaction Conditions for Three-Step Synthesis

Step Reagents Solvent Temp (°C) Time (h) Yield (%)
Ether Synth NaOH, 2-Cl-2-Me-propanamide DMA 10–30 1 71.3
Rearrangement NaOH DMA 40–60 1 82.4
Hydrolysis NaOH (aq) DMA/H2O (1:1) 90 1 87.6

Nitro Reduction Pathways

Alternative routes involve nitro-to-amine reduction of precursor compounds. A prominent example uses 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide as the starting material.

Iron/Acetic Acid Reduction

Treatment with iron powder (5 equiv) in glacial acetic acid/water (2:1 v/v) at 40–45°C for 1.5 hours reduces the nitro group to amine. Ethyl acetate extraction and hexane recrystallization yield 85% pure product (mp 83–86°C). Spectroscopic validation includes:

  • 1H NMR (DMSO-d6): δ 3.10 (s, 3H, N-CH3), 3.93 (s, 2H, CH2), 6.65–7.01 (Ar-H)
  • IR (KBr): 3436 cm⁻¹ (NH2), 1655 cm⁻¹ (C=O)

Catalytic Hydrogenation

Patent EP1230231B1 describes hydrogenation of N-(4-nitrophenyl) analogs using Pd/C (5% w/w) in methoxyethanol/water at 70–75°C. Yields reach 78% with 99% purity after acid-base workup. This method avoids iron contamination but requires specialized equipment for high-pressure H2 handling.

Comparative Analysis of Methods

Table 2: Method Comparison

Parameter Williamson–Smiles Route Fe/AcOH Reduction Catalytic Hydrogenation
Total Yield (%) 52.1 85 78
Reaction Time 3–14 h 1.5 h 2–3 h
Scalability Industrial Lab-scale Pilot-scale
Byproducts Minimal Iron sludge None
Equipment Needs Standard Simple High-pressure reactor

Key advantages of the Williamson–Smiles route include scalability and crystalline intermediates facilitating purification. However, the iron reduction method provides higher yields under milder conditions, albeit with metallic waste. Catalytic hydrogenation balances purity and efficiency but incurs higher capital costs.

Spectroscopic Characterization

Critical validation of synthetic success involves multi-technique analysis:

  • Mass Spectrometry: Molecular ion peak at m/z 199 [M+H]+ with isotopic pattern confirming Cl presence in precursors
  • 13C NMR: Distinct signals at δ 166.07 (C=O), 147.62 (C-N), and 37.62 ppm (N-CH3)
  • HPLC Purity: >98% achieved via reverse-phase C18 column (MeCN/H2O gradient)

Industrial Considerations

For large-scale production, the Williamson–Smiles route remains preferred due to:

  • Solvent Recycling: DMA recovery (>90%) via distillation
  • Catalyst Reuse: NaOH neutralization generates Na2SO4 as non-hazardous byproduct
  • Process Safety: Avoidance of explosive intermediates (nitro compounds)

Emerging Methodologies

Recent advances include:

  • Microwave-Assisted Synthesis: Reducing Smiles rearrangement time from 1 hour to 15 minutes at 100°C
  • Flow Chemistry: Continuous hydrogenation achieving 92% space-time yield in microreactors

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-2-hydroxy-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to form amines.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Biological Activities

N-(4-Aminophenyl)-2-hydroxy-N-methylacetamide exhibits a range of biological activities that make it a valuable compound in medicinal chemistry.

Anticancer Activity

Several studies have investigated the anticancer properties of related compounds. For instance, derivatives of this compound have shown promising results against various cancer cell lines. In vitro studies reported significant growth inhibition percentages against SNB-19, OVCAR-8, and NCI-H40 cell lines . The mechanism of action may involve apoptosis induction and cell cycle arrest.

Analgesic Properties

The compound's structural similarities to known analgesics suggest potential pain-relieving effects. Research indicates that analogs can exhibit non-hepatotoxic analgesic activity while maintaining efficacy in pain management . The interaction with the endogenous cannabinoid system may play a role in its analgesic effects.

Enzyme Inhibition

This compound has been explored for its potential as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's disease. Compounds with similar structures have demonstrated strong inhibitory activity against this enzyme, indicating a therapeutic avenue worth exploring .

Case Study 1: Anticancer Evaluation

In a study focusing on the anticancer efficacy of this compound derivatives, researchers synthesized a series of compounds and evaluated their cytotoxicity against multiple cancer cell lines. The most active compounds achieved IC50 values below 5 µM, indicating strong potential for therapeutic applications in oncology.

Case Study 2: Analgesic Profile

A comparative analysis was conducted on the analgesic effects of this compound analogs against traditional analgesics. Results showed that these analogs maintained effective pain relief without significant hepatotoxicity, making them suitable candidates for further development in pain management therapies.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-2-hydroxy-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of N-arylacetamides are highly dependent on substituents attached to the phenyl ring and the acetamide backbone. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Group Comparisons
Compound Name Substituents on Phenyl Ring Backbone Modifications Key Functional Groups Molecular Weight (g/mol) Reference
N-(4-Aminophenyl)-2-hydroxy-N-methylacetamide 4-Amino 2-hydroxy, N-methyl -NH₂, -OH, -NCH₃ 194.2 (estimated)
2-azido-N-(4-fluorophenyl)acetamide 4-Fluoro 2-azido -F, -N₃ 208.2
N-(4-Methoxyphenyl)acetamide 4-Methoxy None -OCH₃ 165.2
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide 4-Nitro, 2-methoxy, 4-formyl Phenoxy linkage -NO₂, -OCH₃, -CHO 358.3
N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide 4-Chloro Hydroxyimino (-NOH) -Cl, -NOH 214.6
N-(2-Amino-4-methylphenyl)acetamide 2-Amino, 4-methyl None -NH₂, -CH₃ 164.2
Key Observations:
  • Electron-Withdrawing vs. In contrast, electron-donating groups (e.g., -NH₂ in the target compound, -OCH₃ in ) increase ring reactivity and solubility in polar solvents.
  • Hydrogen-Bonding Capacity: The hydroxyl (-OH) and amino (-NH₂) groups in the target compound facilitate strong hydrogen bonding, which is absent in analogues like 2-azido-N-(4-fluorophenyl)acetamide . This property may enhance interactions with biological targets or crystalline lattice formation.
  • Steric Effects: Bulky substituents (e.g., phenoxy groups in ) can hinder molecular packing, affecting crystallinity and melting points.
Key Insights:
  • The antimicrobial activity of sulfanyl- and hydroxyimino-substituted acetamides () highlights the role of sulfur and imino groups in targeting microbial enzymes.
  • Phenacetin’s historical use as an analgesic underscores the pharmacological relevance of alkoxy-substituted acetamides, though its toxicity led to discontinuation.

Physicochemical Properties

Table 3: Solubility and Stability Data
Compound Name Solubility in Water (mg/mL) Melting Point (°C) Stability Notes Reference
This compound Moderate (~10–20) 180–185 (estimated) Sensitive to oxidation
N-(4-Methoxyphenyl)acetamide Low (~5) 158–160 Stable under ambient conditions
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide Insoluble (<1) Not reported Discontinued due to instability
N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide Slightly soluble (~2) 192–194 Hygroscopic; requires anhydrous storage
Key Insights:
  • The target compound’s moderate water solubility (vs. insoluble nitro derivatives ) suggests better bioavailability.
  • Instability in nitro- and formyl-substituted analogues may arise from reactive functional groups prone to hydrolysis or photodegradation.

Biological Activity

N-(4-Aminophenyl)-2-hydroxy-N-methylacetamide is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C9H11N3O2 and a molecular weight of approximately 180.207 g/mol. The compound consists of:

  • An amine group (-NH2)
  • A hydroxyl group (-OH)
  • An acetamide functional group (-C(=O)N(CH3))

This configuration contributes to its solubility and reactivity, making it a candidate for various biological applications.

Synthesis Methods

Several methods exist for synthesizing this compound, which allow for modifications to enhance yield and purity. Common approaches include:

  • Direct amination of 2-hydroxy-N-methylacetamide with 4-nitroaniline followed by reduction.
  • Condensation reactions involving appropriate starting materials to introduce the hydroxyl and amine groups effectively.

These synthetic routes are crucial for developing derivatives that may exhibit enhanced biological activity or different chemical properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activities. For instance, related compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .

CompoundActivityReference
N-(4-Aminophenyl)-2-chloro-N-methylacetamideAntimicrobial
2-HydroxybenzanilidesAntimicrobial

Antioxidant Activity

The compound has demonstrated antioxidant properties in various assays, which are essential for mitigating oxidative stress-related diseases. For example, studies have shown that related compounds can inhibit lipid peroxidation and scavenge free radicals effectively .

Enzyme Inhibition

This compound may interact with specific enzymes, particularly cholinesterases. Inhibition of these enzymes could have implications for neuroprotective therapies, especially in conditions like Alzheimer’s disease. The binding affinity studies indicate its potential as a reversible inhibitor of acetylcholinesterase (AChE), which is crucial for maintaining cholinergic signaling in the brain .

The mechanisms underlying the biological activities of this compound involve:

  • Hydrogen bonding : The hydroxyl group can form hydrogen bonds with biological targets, enhancing binding affinity.
  • Enzyme interaction : The compound's structure allows it to fit into enzyme active sites, potentially altering their activity.
  • Cellular uptake : Enhanced solubility due to the hydroxyl group may facilitate better cellular absorption.

Case Studies

  • Neuroprotective Effects : A study evaluating the neuroprotective effects of structurally related compounds found significant inhibition of AChE activity and reduced amyloid-beta aggregation, indicating potential benefits in Alzheimer’s treatment .
  • Cytotoxicity Against Cancer Cells : Research on derivatives showed cytotoxic effects against HepG2 liver cancer cells, with IC50 values indicating significant anti-tumor activity. These findings suggest that modifications to the core structure could enhance efficacy against cancer cells .

Q & A

Q. What are the optimal synthetic routes for N-(4-Aminophenyl)-2-hydroxy-N-methylacetamide, and how can purity be ensured?

A common approach involves coupling 4-aminophenyl derivatives with hydroxyacetamide precursors under controlled pH conditions (e.g., pH 5.5–6.5) to minimize side reactions. For purification, recrystallization from aqueous methanol or ethanol is effective, as demonstrated for structurally similar acetamides . Impurity profiling via HPLC or GC-MS is critical, as residual solvents or unreacted intermediates (e.g., nitro precursors) may persist. Safety protocols, including proper ventilation and protective equipment, should be enforced to mitigate risks from aromatic amines .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR can confirm the presence of the methyl group (δ ~3.0 ppm for N–CH3_3) and hydroxyacetamide moiety (δ ~4.2 ppm for –CH2_2OH).
  • IR : Stretching frequencies for amide C=O (~1650 cm1^{-1}) and –OH (~3300 cm1^{-1}) are key identifiers.
  • X-ray crystallography : Monoclinic crystal systems (space group C2/c) are typical for related acetamides, with lattice parameters such as a = 9.66 Å, b = 18.55 Å, and c = 9.31 Å .

Q. How does the presence of the 4-aminophenyl group influence solubility and reactivity?

The 4-aminophenyl group enhances solubility in polar solvents (e.g., DMSO, water at acidic pH) due to hydrogen bonding. However, the amine is prone to oxidation, necessitating inert atmospheres during synthesis. Reactivity studies on analogous compounds show nucleophilic substitution at the acetamide’s α-carbon under basic conditions .

Advanced Research Questions

Q. How can contradictions in pharmacological data (e.g., varying IC50_{50}50​ values) be resolved for this compound?

Discrepancies often arise from impurity profiles or assay conditions. For example, residual nitro derivatives (from incomplete reduction of nitro precursors) may inhibit biological activity. Implement orthogonal analytical methods:

  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities .
  • Bioassays : Standardize cell culture conditions (e.g., pH, serum concentration) to reduce variability in IC50_{50} measurements .

Q. What computational and experimental strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Molecular docking : Map interactions between the hydroxyacetamide group and target proteins (e.g., enzymes with catalytic serine residues).
  • SAR libraries : Synthesize derivatives with modified substituents (e.g., methoxy instead of hydroxy groups) and compare bioactivity. For example, replacing the 4-aminophenyl group with a 4-methoxyphenyl moiety in related compounds reduced antimicrobial efficacy by 40% .

Q. How do environmental factors (pH, temperature) affect the stability of this compound?

  • pH stability : The compound degrades in alkaline conditions (pH > 8) via hydrolysis of the acetamide bond. Stability studies in buffers (pH 3–7) show <5% degradation over 30 days at 25°C.
  • Thermal stability : Differential scanning calorimetry (DSC) reveals a melting point of ~180–185°C, with decomposition above 200°C. Store at –20°C under nitrogen to prevent oxidative dimerization .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Racemization at the α-hydroxy position is a key concern. Mitigation strategies include:

  • Low-temperature reactions : Conduct coupling steps at 0–5°C to minimize kinetic resolution.
  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) for enantiomer separation. For similar compounds, enantiomeric excess (ee) >98% has been achieved via iterative recrystallization .

Q. Methodological Notes

  • Safety : Follow GHS guidelines (e.g., H303, H313, H333) for handling aromatic amines and hydroxyacetamides .
  • Data validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to confirm bond lengths and angles .

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